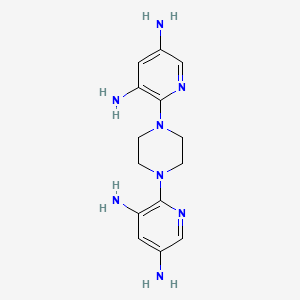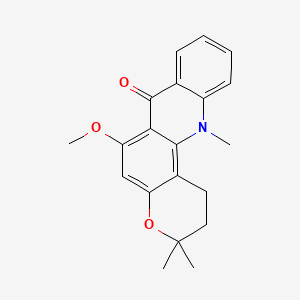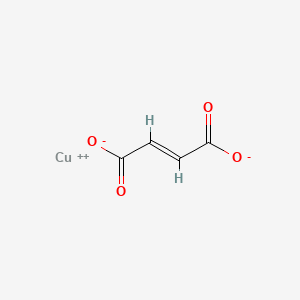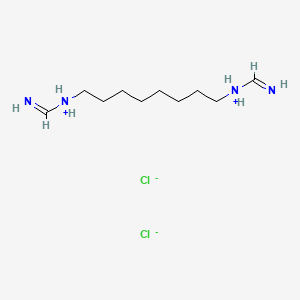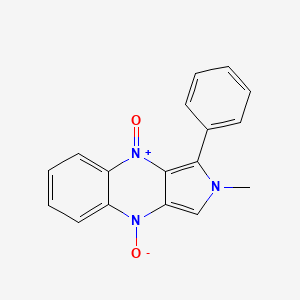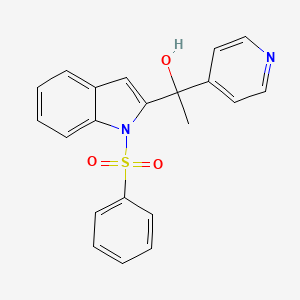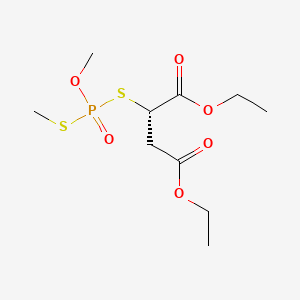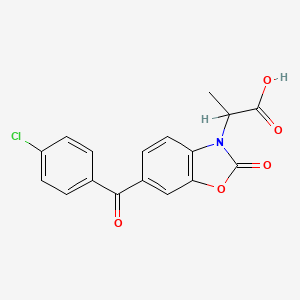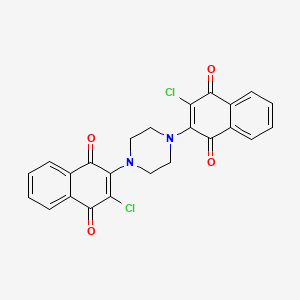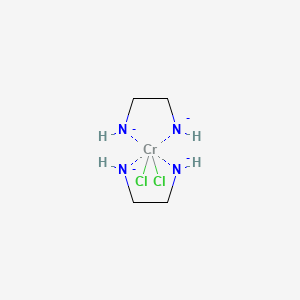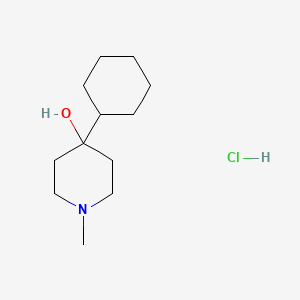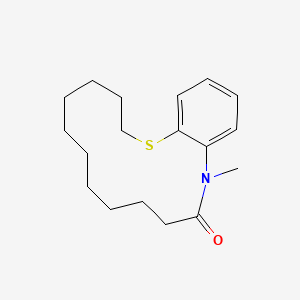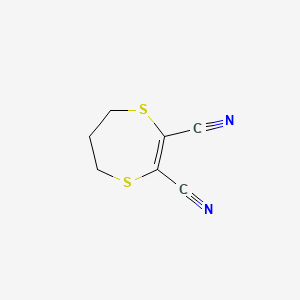
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a fused ring system that combines pyridine and benzoxazepine moieties, with a thione functional group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and benzoxazepine precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The thione group can be introduced through the reaction of the corresponding ketone with a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of strong electrophiles like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Similar structure but with a ketone group instead of a thione.
7,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione: Lacks the ethyl group at the 6th position.
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-sulfone: Contains a sulfone group instead of a thione.
Uniqueness
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethyl and methyl substituents also influences its physical and chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
140413-24-7 |
|---|---|
Fórmula molecular |
C16H16N2OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
6-ethyl-7,9-dimethylpyrido[2,3-b][1,5]benzoxazepine-5-thione |
InChI |
InChI=1S/C16H16N2OS/c1-4-18-14-11(3)8-10(2)9-13(14)19-15-12(16(18)20)6-5-7-17-15/h5-9H,4H2,1-3H3 |
Clave InChI |
FPMFGCKVSAMYOU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2OC3=C(C1=S)C=CC=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


